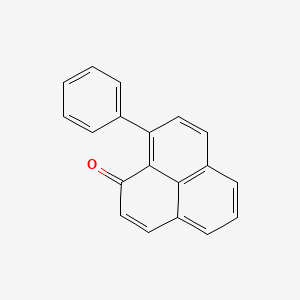![molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2](/img/structure/B14078686.png)
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a trimethylsilyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- typically involves the following steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative that can undergo substitution reactions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Trimethylsilyl Ethynyl Group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst, such as a palladium or copper catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl or trimethylsilyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the trimethylsilyl ethynyl group can affect its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can be compared with other benzene derivatives such as:
Uniqueness
The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups in this compound provides distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
Propriétés
Numéro CAS |
40230-94-2 |
|---|---|
Formule moléculaire |
C12H13F3Si |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
Clé InChI |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


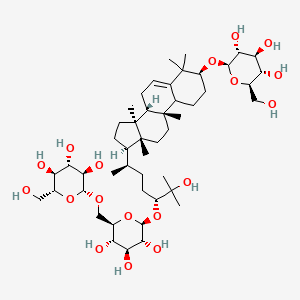
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
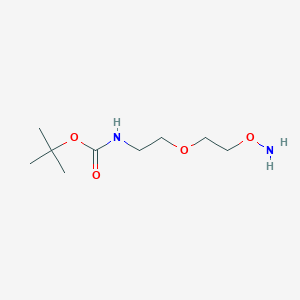
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
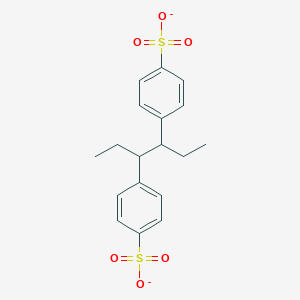

![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
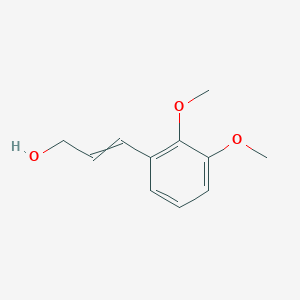
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
